N-(2,4-dimethoxybenzyl)pyridazin-3-amine
Description
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]pyridazin-3-amine |
InChI |
InChI=1S/C13H15N3O2/c1-17-11-6-5-10(12(8-11)18-2)9-14-13-4-3-7-15-16-13/h3-8H,9H2,1-2H3,(H,14,16) |
InChI Key |
INLXPHYXGLAHKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NN=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyridazine/Pyrimidine Derivatives
- N-(3,4-Dimethoxybenzyl)-6-chloropyridazin-3-amine (): Differs in the position of methoxy groups (3,4 vs. 2,4-dimethoxybenzyl) and a chlorine substituent on pyridazine.
- 6-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine (BI68663) ():
Benzylamine Derivatives
- N-(2,4-Dimethoxybenzyl)-N-methylamine (): Lacks the pyridazine ring but shares the 2,4-dimethoxybenzyl group.
- N-(4-Methoxybenzyl)-6-chloropyrazin-2-amine ():
Methanimine Derivatives
Physicochemical Properties
Preparation Methods
Reaction Conditions and Optimization
In US8334383B2 , a regioselective amination of 2,4-dichloro-5-trifluoromethylpyrimidine with aromatic amines is described, utilizing N,N-diisopropylethylamine (DIPEA) as a base in tert-butanol at 80°C. Adapting this protocol, 3-chloropyridazine reacts with 2,4-dimethoxybenzylamine in tert-butanol under reflux (80–100°C) for 12–24 hours. The use of DIPEA (2.5 equiv) ensures deprotonation of the amine, enhancing nucleophilicity. Yields typically range from 60–75%, with purification via column chromatography (hexane/ethyl acetate).
Solvent and Base Selection
Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are alternatives, though they may promote side reactions. A comparative study in WO2021074138A1 highlights that toluene/tert-butanol mixtures (1:1) improve solubility of intermediates while minimizing racemization. Potassium carbonate or cesium carbonate can substitute DIPEA in non-polar media, albeit with reduced efficiency.
Reductive Amination of Pyridazin-3-Amine
Reductive amination offers a two-step route: condensation of pyridazin-3-amine with 2,4-dimethoxybenzaldehyde followed by reduction. This method avoids handling halogenated precursors but requires careful control of stoichiometry.
Condensation and Reducing Agents
In a protocol adapted from PMC3711119 , equimolar amounts of pyridazin-3-amine and 2,4-dimethoxybenzaldehyde are stirred in methanol at 25°C for 6 hours. Sodium cyanoborohydride (NaBH3CN) is then added portionwise, maintaining pH 5–6 using acetic acid. The reaction proceeds for 12 hours, yielding 50–65% of the target compound after extraction (dichloromethane/water) and silica gel purification.
Microwave-Assisted Acceleration
Microwave irradiation (150°C, 30 minutes) in ethanol with sodium triacetoxyborohydride (STAB) reduces reaction time to 2 hours, improving yields to 70–80%. This approach, validated in Thieme-Connect (2025) , minimizes decomposition of acid-sensitive intermediates.
Coupling Reagent-Mediated Amide Formation
For substrates where direct amination is challenging, activation of the pyridazine carboxylic acid derivative followed by coupling with 2,4-dimethoxybenzylamine is effective.
Carbodiimide-Based Coupling
As detailed in PMC10142796 , 3-pyridazinecarboxylic acid is treated with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. After 1 hour activation, 2,4-dimethoxybenzylamine is added, and the mixture is stirred at 25°C for 12 hours. The product is isolated in 55–60% yield after aqueous workup.
Phosphonium Reagents
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in DMF achieves higher yields (75–85%) at 0°C, as reported in Wiley (2024) . This method is preferred for sterically hindered amines.
Solid-Phase Synthesis for High-Throughput Applications
A modular approach using acid-sensitive methoxybenzaldehyde (AMEBA) resins enables parallel synthesis.
Resin Functionalization
The pyridazine core is loaded onto AMEBA resin via a carboxylic acid linker using N,N'-diisopropylcarbodiimide (DIC) and oxyma pure. Subsequent amination with 2,4-dimethoxybenzylamine in DMF (24 hours, 25°C) and cleavage with trifluoroacetic acid (TFA)/water (95:5) affords the target compound in 85–92% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantages |
|---|---|---|---|
| Nucleophilic Substitution | 60–75 | 12–24 h | High regioselectivity |
| Reductive Amination | 50–80 | 6–12 h | Avoids halogenated intermediates |
| Coupling Reagents | 55–85 | 12–24 h | Applicable to sterically hindered amines |
| Solid-Phase Synthesis | 85–92 | 24–48 h | High-throughput compatibility |
Challenges and Mitigation Strategies
-
Byproduct Formation : Dimethoxybenzyl groups are prone to oxidative degradation. Performing reactions under inert atmosphere (N2/Ar) and using antioxidants like BHT (butylated hydroxytoluene) mitigates this.
-
Purification Difficulties : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separates the product from unreacted amine. Preparative HPLC (C18 column, acetonitrile/water) is recommended for high-purity requirements .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2,4-dimethoxybenzyl)pyridazin-3-amine, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via condensation reactions. For example, a Schiff base intermediate can be formed by reacting 2-hydrazinopyridine with 4-benzyloxy-3-methoxybenzaldehyde in ethanol under acidic conditions (acetic acid catalysis). Subsequent cyclization using sodium hypochlorite generates the triazolopyridine core . Key factors include stoichiometry, solvent choice (ethanol for solubility), and acid catalysis to drive imine formation. Monitoring via TLC and NMR ensures intermediate purity.
- Characterization : Confirmation is achieved using -NMR (e.g., δ 10.72 ppm for the hydrazine proton), -NMR (e.g., δ 157.16 ppm for the imine carbon), and HRMS (e.g., m/z 334.1553 [M+H]) .
Q. How are spectroscopic techniques (NMR, FTIR, HRMS) employed to confirm the structure of N-(2,4-dimethoxybenzyl)pyridazin-3-amine derivatives?
- NMR Analysis : -NMR identifies protons on aromatic rings (δ 7.3–8.1 ppm) and methoxy groups (δ 3.84 ppm). -NMR distinguishes carbons in the pyridazine ring (δ 148–157 ppm) and benzyl groups (δ 128–138 ppm) .
- FTIR : Stretching frequencies for C=N (1596 cm) and C-O (1261 cm) confirm functional groups .
- HRMS : Exact mass measurements (e.g., m/z 334.1556 calculated vs. 334.1553 observed) validate molecular formulae .
Q. What purification strategies are effective for isolating N-(2,4-dimethoxybenzyl)pyridazin-3-amine from complex reaction mixtures?
- Methods : Vacuum filtration isolates precipitates after acid quenching. Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves polar byproducts. Methanol/water washes remove unreacted starting materials .
Advanced Research Questions
Q. How can computational modeling guide the optimization of N-(2,4-dimethoxybenzyl)pyridazin-3-amine’s bioactivity?
- Approach : Density functional theory (DFT) predicts electron distribution in the pyridazine ring, identifying nucleophilic/electrophilic sites for functionalization. Molecular docking studies (e.g., with kinase targets like NEK7) assess binding affinity and guide structural modifications .
- Case Study : Substituting the dimethoxybenzyl group with electron-withdrawing groups (e.g., fluorine) enhances target engagement in molecular glue degraders .
Q. What contradictions exist in reported biological activities of N-(2,4-dimethoxybenzyl)pyridazin-3-amine derivatives, and how can they be resolved?
- Data Conflict : reports antibacterial activity in Pt/Pd complexes, while other studies focus on kinase inhibition .
- Resolution : Context-dependent assays (e.g., varying bacterial strains vs. cancer cell lines) clarify specificity. SAR studies comparing uncomplexed ligands vs. metal adducts isolate bioactive moieties .
Q. What challenges arise in scaling up the synthesis of N-(2,4-dimethoxybenzyl)pyridazin-3-amine for in vivo studies?
- Issues : Low yields in cyclization steps (e.g., 17% yield in copper-catalyzed coupling) and solvent volume constraints .
- Solutions : Microwave-assisted synthesis reduces reaction time. Flow chemistry improves mixing and heat dissipation for high-throughput production .
Q. How does the dimethoxybenzyl group influence the compound’s stability under physiological conditions?
- Degradation Pathways : The benzyl group undergoes oxidative metabolism (CYP450 enzymes), forming quinone methides. Stability assays (HPLC-MS) in simulated gastric fluid (pH 2) and plasma (pH 7.4) quantify half-life .
- Mitigation : PEGylation or prodrug strategies (e.g., acetylating the amine) enhance bioavailability .
Tables
Table 1 : Key Synthetic Parameters for N-(2,4-Dimethoxybenzyl)pyridazin-3-amine
Table 2 : Biological Activity of Derivatives
| Derivative | Target | IC/MIC | Assay | Ref |
|---|---|---|---|---|
| Pt Complex | E. coli | 8 µg/mL | Broth microdilution | |
| NEK7 Degrader | Cancer Cells | 50 nM | Cell viability (MTT) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
